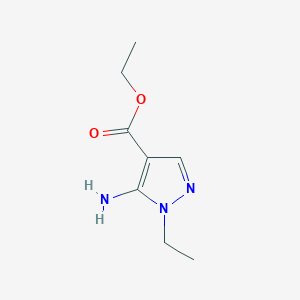
2-(4-Methoxy-3,5-dimethyl-benzyl)-piperidine hydrochloride
Vue d'ensemble
Description
2-(4-Methoxy-3,5-dimethyl-benzyl)-piperidine hydrochloride, also known as MDPV, is a synthetic cathinone that has gained popularity as a recreational drug. However, MDPV has also been studied for its potential therapeutic applications in scientific research. In
Applications De Recherche Scientifique
Radioligand Synthesis for PET Imaging
Matarrese et al. (2000) investigated a related compound, (3-Methoxy-naphthalen)2-yl-(1-benzyl-piperidin)4-yl-acetate (SB-235753), as a potential radioligand for Dopamine D4 receptors assessment with positron emission tomography (PET). The study involved synthesizing a precursor and conducting biodistribution studies in rats. However, it was concluded that SB-235753 is not suitable for dopamine D4 receptor studies with PET (Matarrese et al., 2000).
Pharmacological Characterization as a Serotonin Inverse Agonist
Vanover et al. (2004) characterized 2-(4-methoxy-phenyl)-N-(4-methyl-benzyl)-N-(1-methyl-piperidin-4-yl)-acetamide hydrochloride (AC-90179), a serotonin (5-HT2A) receptor inverse agonist. This compound showed high potency and competitive antagonism at 5HT2A receptors and could be useful for treating psychosis (Vanover et al., 2004).
Synthesis and Activity of Stereoisomers
Muto et al. (1988) explored the synthesis and antihypertensive activities of stereo- and optical isomers of a similar compound. They found significant differences in hypotensive activity between the alpha- and beta-diastereoisomers, with the alpha-isomer (benidipine hydrochloride) showing a strong hypotensive effect (Muto et al., 1988).
Research on Sigma Ligands
Tacke et al. (2003) researched sila-analogues of high-affinity, selective σ ligands of the Spiro[indane-1,4‘-piperidine] type. They synthesized these analogues and investigated their affinities for various central nervous system receptors. This research is relevant due to the structural similarities with 2-(4-Methoxy-3,5-dimethyl-benzyl)-piperidine hydrochloride (Tacke et al., 2003).
Optically Active Derivatives for Hypertension
Ashimori et al. (1991) synthesized optically active derivatives of a compound structurally similar to 2-(4-Methoxy-3,5-dimethyl-benzyl)-piperidine hydrochloride and evaluated their antihypertensive effects. This research contributes to understanding how structural changes impact pharmacological properties (Ashimori et al., 1991).
Propriétés
IUPAC Name |
2-[(4-methoxy-3,5-dimethylphenyl)methyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO.ClH/c1-11-8-13(9-12(2)15(11)17-3)10-14-6-4-5-7-16-14;/h8-9,14,16H,4-7,10H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGYHVIJEXWDPNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)CC2CCCCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90588847 | |
| Record name | 2-[(4-Methoxy-3,5-dimethylphenyl)methyl]piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90588847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1172932-95-4 | |
| Record name | 2-[(4-Methoxy-3,5-dimethylphenyl)methyl]piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90588847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Dibenzo[de,qr]naphthacene-9,14-dione](/img/structure/B1368950.png)

![(2R)-2-[4-[(4-Methyl-1-piperazinyl)carbonyl]phenoxy]-3,3-diethyl-N-[(1S)-1-[3,4-(methylenedioxy)phenyl]butyl]-4-oxo-1-azetidinecarboxamide](/img/structure/B1368967.png)






